

H-8 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	H-8 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **H-8 dihydrochloride**, a pivotal tool in kinase research. This document details its inhibitory effects on key signaling pathways and provides structured data and methodologies for its application in experimental settings.

Chemical Structure and Properties

H-8 dihydrochloride, with the CAS number 113276-94-1, is an isoquinolinesulfonamide derivative.[1] Its chemical structure is characterized by a naphthalene scaffold, which provides a planar and hydrophobic surface for binding to kinase targets. The presence of a primary amino group, which is formulated as a dihydrochloride salt, confers water solubility to the molecule.[2]

Chemical Name: N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride[1]

Molecular Formula: C₁₂H₁₅N₃O₂S·2HCl[2]

Molecular Weight: 338.25 g/mol

Appearance: White to off-white crystalline solid

Physicochemical Properties



Property	Value	Reference
Melting Point	213-215 °C (decomposes)	[2]
Solubility	Soluble in DMSO and 100% ethanol (slightly). Water solubility is enhanced by the dihydrochloride salt form.	[3]
Storage	Store at -20°C, sealed away from moisture.	[4]

Mechanism of Action and Kinase Selectivity

H-8 dihydrochloride is a cell-permeable, reversible, and ATP-competitive inhibitor of several protein kinases.[4] It primarily targets cyclic nucleotide-dependent protein kinases, exhibiting potent inhibition of Protein Kinase A (PKA) and Protein Kinase G (PKG). It also demonstrates inhibitory activity against Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK), albeit at higher concentrations.

The inhibitory constants (Ki) of **H-8 dihydrochloride** against its primary targets are summarized below:

Target Kinase	Ki (μM)	Reference
Protein Kinase A (PKA)	1.2	[1]
Protein Kinase G (PKG)	0.48	[1]
Protein Kinase C (PKC)	15	[1]
Myosin Light Chain Kinase (MLCK)	68	[1]

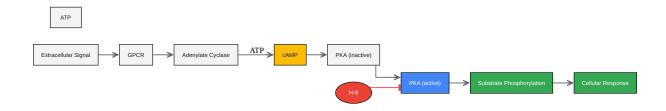
Signaling Pathways

H-8 dihydrochloride is a valuable tool for dissecting the roles of PKA, PKG, PKC, and MLCK in various cellular processes. The following diagrams illustrate the points of inhibition by H-8 within these key signaling pathways.



PKA Signaling Pathway

The PKA signaling cascade is initiated by the binding of cyclic AMP (cAMP), which leads to the activation of the PKA catalytic subunit. Activated PKA then phosphorylates a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell growth. **H-8 dihydrochloride** directly inhibits the catalytic activity of PKA.



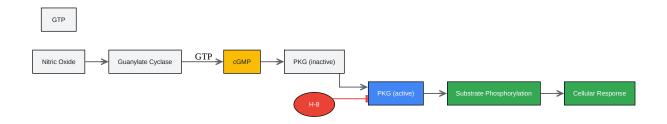
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PKA signaling pathway inhibition by H-8.

PKG Signaling Pathway

Similar to the PKA pathway, the PKG signaling cascade is activated by its corresponding cyclic nucleotide, cGMP. PKG plays a crucial role in smooth muscle relaxation, platelet aggregation, and other physiological processes. **H-8 dihydrochloride** effectively inhibits the kinase activity of PKG.



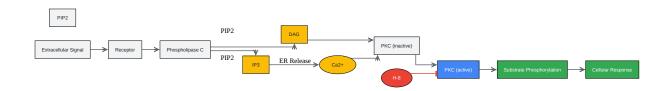


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PKG signaling pathway inhibition by H-8.

PKC Signaling Pathway

The activation of Protein Kinase C (PKC) is more complex, often involving diacylglycerol (DAG) and intracellular calcium. PKC isoforms are involved in a wide array of cellular functions, including cell proliferation, differentiation, and apoptosis. **H-8 dihydrochloride** can inhibit PKC, although with a lower potency compared to PKA and PKG.



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PKC signaling pathway inhibition by H-8.

MLCK Signaling Pathway



Myosin Light Chain Kinase (MLCK) is a calcium/calmodulin-dependent protein kinase that plays a central role in smooth muscle contraction by phosphorylating the regulatory light chain of myosin II. **H-8 dihydrochloride** is a known inhibitor of MLCK.



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MLCK signaling pathway inhibition by H-8.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of **H-8 dihydrochloride**. Specific parameters may require optimization based on the kinase, substrate, and assay platform used.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic luminescent kinase assay that measures ATP consumption.

Objective: To determine the IC₅₀ value of **H-8 dihydrochloride** against a target kinase.

Materials:

- Purified recombinant target kinase (e.g., PKA, PKG, PKC, or MLCK)
- Specific peptide substrate for the target kinase
- H-8 dihydrochloride



- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- ADP-Glo™ Kinase Assay System (or equivalent)
- White, opaque 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a stock solution of H-8 dihydrochloride in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
- Reaction Setup: In a 384-well plate, add the following to each well:
 - Kinase assay buffer
 - H-8 dihydrochloride at various concentrations (include a vehicle control).
 - Target kinase solution.
- Initiation of Reaction: Add a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.



- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the percent inhibition for each concentration of **H-8 dihydrochloride** relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay for PKA Inhibition (CRE-Luciferase Reporter Assay)

This protocol utilizes a reporter gene assay to measure the inhibition of the PKA signaling pathway in living cells.

Objective: To assess the ability of **H-8 dihydrochloride** to inhibit PKA-mediated gene transcription.

Materials:

- Cells stably or transiently transfected with a CRE-luciferase reporter construct.
- Cell culture medium and supplements.
- H-8 dihydrochloride.
- Forskolin (or other adenylyl cyclase activator).
- Luciferase assay reagent.
- White, clear-bottom cell culture plates.
- Luminometer.

Procedure:

• Cell Seeding: Seed the CRE-luciferase reporter cells in a white, clear-bottom 96-well plate and allow them to attach overnight.

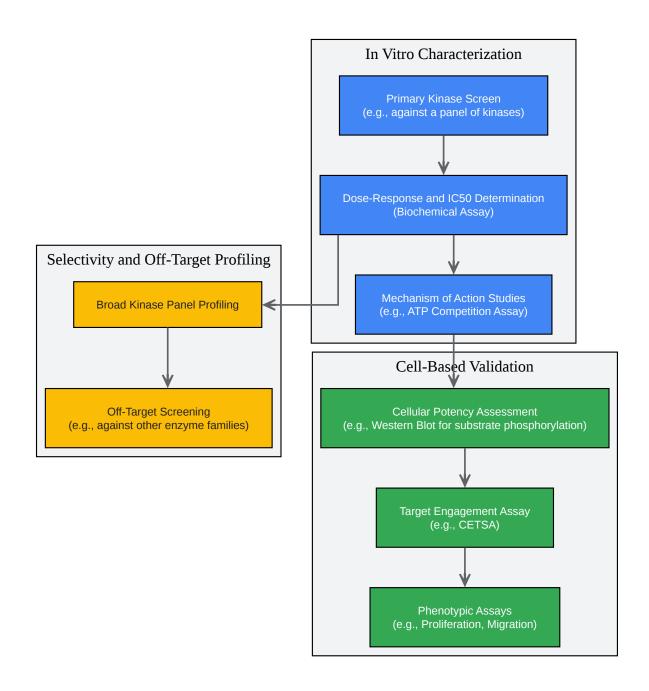


- Compound Treatment: Pre-treat the cells with various concentrations of H-8 dihydrochloride (and a vehicle control) for 1 hour.
- Pathway Stimulation: Stimulate the PKA pathway by adding forskolin to the wells. Incubate for an additional 4-6 hours.
- Cell Lysis and Luciferase Assay:
 - Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
 - Add the luciferase assay reagent to each well.
- Data Acquisition: Measure the luminescence in each well using a luminometer.
- Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary.
 Calculate the percent inhibition of forskolin-stimulated luciferase activity for each concentration of H-8 dihydrochloride. Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of a kinase inhibitor like **H-8 dihydrochloride**.





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Kinase inhibitor screening and validation workflow.



This guide serves as a foundational resource for the application of **H-8 dihydrochloride** in kinase research. For specific experimental designs, further consultation of peer-reviewed literature is recommended.

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